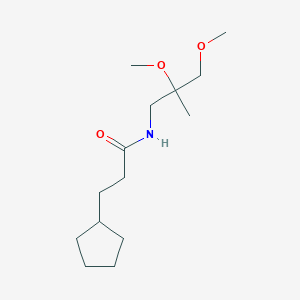
3-(Oxan-4-yl)-1-pyridin-3-ylpyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves analyzing the structure of the molecule using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Crystal Structures
A study by Zhao et al. (2014) explored the use of a pyrazole-carboxylate type ligand related to 3-(Oxan-4-yl)-1-pyridin-3-ylpyrazole-4-carboxylic acid in the construction of coordination polymers with transition metals. These polymers displayed varying structural types, demonstrating potential applications in materials science, particularly in the development of novel crystal structures and topologies (Hong Zhao et al., 2014).
Functionalization Reactions in Organic Synthesis
In the field of organic synthesis, Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of a closely related compound, 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid. Such research highlights the potential of pyrazole-carboxylic acid derivatives in synthesizing diverse organic compounds, which could be useful in pharmaceuticals and materials science (İ. Yıldırım et al., 2005).
X-Ray Powder Diffraction in Drug Synthesis
The compound's utility in X-ray powder diffraction was demonstrated by Wang et al. (2017) in the synthesis of apixaban, an anticoagulant. This underscores its significance in determining the crystal structure of pharmaceutical intermediates, aiding in drug development and quality control (Qing Wang et al., 2017).
Antiallergic Activity
A 1985 study by Nohara et al. investigated derivatives of pyrazole-carboxylic acid for antiallergic properties, indicating potential therapeutic applications in allergy treatment. This research emphasizes the compound's relevance in medicinal chemistry (A. Nohara et al., 1985).
Combinatorial Chemistry
In combinatorial chemistry, a study by Volochnyuk et al. (2010) demonstrated the creation of a library of fused pyridine-4-carboxylic acids, including compounds structurally similar to 3-(Oxan-4-yl)-1-pyridin-3-ylpyrazole-4-carboxylic acid. This research points to its potential in developing new chemical entities for various applications (D. Volochnyuk et al., 2010).
Safety And Hazards
This involves studying the safety profile of the compound. It includes understanding its toxicity, flammability, environmental impact, and precautions needed for its handling and storage.
Zukünftige Richtungen
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, or further studies needed to fully understand its properties and behavior.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a novel or less-studied compound, some of this information may not be available. It’s always important to refer to peer-reviewed scientific literature and databases for accurate and up-to-date information.
Eigenschaften
IUPAC Name |
3-(oxan-4-yl)-1-pyridin-3-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-14(19)12-9-17(11-2-1-5-15-8-11)16-13(12)10-3-6-20-7-4-10/h1-2,5,8-10H,3-4,6-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFMEZUDIJEMLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN(C=C2C(=O)O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxan-4-yl)-1-pyridin-3-ylpyrazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N1-(2-methoxyethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2513662.png)


![N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide](/img/structure/B2513666.png)


![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2513671.png)

![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2513676.png)